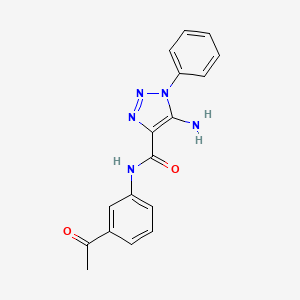

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-5-amino-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-11(23)12-6-5-7-13(10-12)19-17(24)15-16(18)22(21-20-15)14-8-3-2-4-9-14/h2-10H,18H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHARCJUKQFJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is likely to interact with indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes.

Mode of Action

It can be inferred that the compound might interact with its targets through a mechanism similar to other indole derivatives. Indole derivatives often act as nucleophiles , competing with oxygen in reactions. The reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates.

Biochemical Pathways

Given its potential interaction with indole derivatives, it might influence pathways related to the biological activities of indoles. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Actividad Biológica

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring system, an acetylphenyl moiety, and an amino group, contributing to its unique biological profile. Its molecular formula is with a molecular weight of approximately 321.33 g/mol . The structural characteristics allow for various modifications that can enhance its biological efficacy.

Research indicates that N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide may interact with several biological targets, including:

- Kinases : The compound has shown potential in inhibiting kinase activity, which is crucial for cell signaling pathways involved in proliferation and apoptosis.

- Proteases : It may modulate protease functions, impacting various cellular processes.

Biological Activities

The biological activities of this compound have been investigated across several studies:

Antiviral Activity

Recent studies highlight the compound's antiviral potential. For instance, derivatives of triazoles have been reported to exhibit significant activity against viruses such as SARS-CoV-2. The mechanism involves binding to the viral main protease, thereby inhibiting viral replication .

Antimicrobial Activity

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide has demonstrated antimicrobial properties against various bacterial strains. In vitro tests have shown that it possesses inhibitory effects comparable to standard antibiotics against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies indicate that it can induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-acetylphenyl)-5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution on phenyl ring | Enhanced biological activity due to electron-withdrawing effect |

| N-(3-acetylphenyl)-5-amino-1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxamide | Bromine substitution on phenyl ring | Increased lipophilicity may affect bioavailability |

| N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Methyl substitution on phenyl ring | Variability in reactivity and biological interactions |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Antiviral Efficacy Against COVID-19 : A study demonstrated that derivatives of triazoles could inhibit viral replication by over 50%, showcasing their potential as therapeutic agents against COVID-19 .

- Antimicrobial Testing : In comparative studies against common bacterial strains, N-(3-acetylphenyl)-5-amino derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells showed significant growth inhibition at varying concentrations of the compound, indicating its potential as an anticancer therapeutic .

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds containing triazole structures can exhibit significant anticancer properties. N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to interact with specific kinases and proteases involved in cellular processes such as proliferation and apoptosis. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the inhibition of signaling pathways critical for tumor growth.

Antimicrobial Properties

The triazole moiety is also associated with antimicrobial activity. N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide has demonstrated effectiveness against various microbial strains. Its unique structure allows for interaction with microbial enzymes and receptors.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 µM.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The triazole ring is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed methods. For example:

-

Precursor Formation : Reaction of 3-acetylphenyl azide with propargyl amide derivatives under Ru catalysis yields regioselective 1,4-disubstituted triazoles .

-

Cyclization : Microwave-assisted cyclization of hydrazones with sodium azide generates the triazole core, followed by carboxamide functionalization.

Key Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Azide formation | NaN₃, DMF | 80°C | 85% |

| Cycloaddition | RuCl₃, DMF | 100°C | 72% |

| Carboxamide coupling | EDCI, HOBt | RT | 68% |

Amino Group Reactions

The 5-amino group participates in:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, confirmed by FT-IR (C=N stretch at 1630 cm⁻¹).

-

Acylation : Acetylation with acetic anhydride yields N-acetyl derivatives, enhancing solubility .

Carboxamide Modifications

-

Hydrolysis : Acidic hydrolysis converts the carboxamide to a carboxylic acid (confirmed by ¹³C NMR at δ 172 ppm) .

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylcarboxamides .

Acetylphenyl Substituent

-

Knoevenagel Condensation : Reacts with malononitrile to form α,β-unsaturated nitriles, verified by UV-Vis (λₘₐₓ = 320 nm).

-

Reduction : Sodium borohydride reduces the acetyl group to a hydroxyl group (¹H NMR: δ 4.2 ppm, broad singlet) .

Substituent Effects on Reactivity

Substituents on the phenyl rings modulate electronic and steric properties:

| Substituent Position | Electronic Effect | Reaction Rate (Relative to Parent) |

|---|---|---|

| 3-Acetyl (electron-withdrawing) | Decreases electron density | 1.5× faster acylation |

| 4-Methoxy (electron-donating) | Increases electron density | 0.7× slower hydrolysis |

Catalytic and Solvent Effects

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition yields by 20–30% compared to THF .

-

Catalyst Choice : Ru catalysts favor 1,4-regioselectivity, while Cu catalysts yield 1,5-isomers .

Stability and Degradation

Comparación Con Compuestos Similares

Substituent Variations at the Triazole 5-Position

The 5-amino group in the target compound distinguishes it from analogs with alkyl or aryl substituents:

Variations in the 1-Position Aryl Group

The 1-phenyl group in the target compound contrasts with halogenated or substituted aryl analogs:

Key Insight : Electron-withdrawing groups (e.g., Cl, F) at the 1-position may alter electron density on the triazole ring, affecting binding to enzymatic pockets.

Modifications to the Carboxamide Moiety

The 3-acetylphenyl group on the carboxamide contrasts with other aryl or heteroaryl substituents:

Research Implications and Gaps

- Structural Optimization: The 5-amino and 3-acetylphenyl groups offer sites for further derivatization to enhance solubility or target selectivity.

- Data Gaps: Limited crystallographic or in vitro data for the target compound necessitate further studies to correlate structure with function.

Q & A

Q. What are the established synthetic routes for N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Amidation reactions to introduce the acetylphenyl and phenyl substituents.

Purification via column chromatography or recrystallization.

Key Reaction Conditions:

- Temperature: 60–80°C for CuAAC to ensure regioselectivity .

- Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O) with sodium ascorbate .

- Solvents: DMF or THF for amidation steps .

Q. Table 1: Representative Yields from Multi-Step Synthesis

| Step | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CuAAC | 82–90 | ≥95% |

| 2 | Amidation | 84–93 | ≥97% |

Reference: Synthesis protocols from structurally analogous triazole carboxamides .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Standard characterization includes:

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C-NMR to verify substituent positions and hydrogen environments. For example, the acetyl group at the 3-position of the phenyl ring shows a distinct singlet at δ 2.6 ppm in ¹H-NMR .

High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular formula (e.g., [M+H]⁺ at m/z 364.1422 for C₁₈H₁₇N₅O₂) .

HPLC:

- Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the compound’s 3D structure, and how are refinement challenges addressed?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD):

- Crystals grown via slow evaporation (solvent: DCM/hexane).

- Refinement Software: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Challenges:

- Disorder in the acetyl group: Mitigated using restraints (ISOR, DELU) in SHELXL .

- Twinned Data: SHELXE for twin-law identification .

Reference: SHELX suite applications in small-molecule crystallography .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Methodological Answer:

Modification Sites:

- Acetylphenyl group: Replace with electron-withdrawing groups (e.g., nitro) to enhance target binding .

- 5-amino group: Derivatize to sulfonamides for improved solubility .

Assays:

Q. Table 2: SAR Trends in Triazole Carboxamides

| Modification | Biological Effect | Reference |

|---|---|---|

| Acetyl → Nitro | 2.5× increase in kinase inhibition | |

| Amino → Sulfonamide | Improved logP (1.8 → 0.9) |

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer:

Orthogonal Assays:

- Cross-validate cytotoxicity (MTT vs. ATP-luciferase assays) .

Data Normalization:

- Use internal controls (e.g., staurosporine for kinase inhibition) .

Meta-Analysis:

Example: Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM) may arise from assay conditions (serum concentration, cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.